molecular formula C10H15N3O2 B1500672 1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol CAS No. 1065484-27-6

1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol

Cat. No. B1500672
CAS RN: 1065484-27-6
M. Wt: 209.24 g/mol
InChI Key: WGNRHNBSRAOGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol” is a chemical compound with the molecular formula C10H15N3O2 . It is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Piperidine derivatives, through nucleophilic aromatic substitution reactions, exhibit a wide range of chemical reactivities. The study by Pietra and Vitali (1972) on the reaction of piperidine with nitro-aromatic compounds in benzene suggests potential applications in synthetic chemistry, particularly in the modification of aromatic compounds for various purposes, including drug synthesis and material science (Pietra & Vitali, 1972).

Biological Activities of Piper Species

Piper species, known for their aromatic properties and presence in traditional medicine, contain compounds with significant biological effects on human health. The comprehensive review by Salehi et al. (2019) on Piper species underscores the therapeutic and preventive potential against several chronic disorders, suggesting that piperidine derivatives like "1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol" could possess similar biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties (Salehi et al., 2019).

Antimicrobial and Anti-Corrosion Applications

Benzofuran derivatives, closely related to piperidine structures, have been highlighted for their antimicrobial properties and potential as corrosion inhibitors. The review on quinoline and its derivatives as corrosion inhibitors by Verma, Quraishi, and Ebenso (2020) points to the application of such compounds in protecting metals against corrosion, which could extend to "this compound" derivatives (Verma, Quraishi, & Ebenso, 2020).

Therapeutic Uses of Piperazine Derivatives

Piperazine and its derivatives are renowned for their extensive therapeutic applications, including antipsychotic, antidepressant, anticancer, and antiviral activities. The patent review by Rathi et al. (2016) on piperazine derivatives emphasizes the scaffold's versatility in drug design, suggesting potential areas of application for "this compound" in developing new therapeutic agents (Rathi et al., 2016).

properties

IUPAC Name

1-(6-methoxypyrimidin-4-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-15-10-6-9(11-7-12-10)13-4-2-8(14)3-5-13/h6-8,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNRHNBSRAOGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671590
Record name 1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065484-27-6
Record name 1-(6-Methoxypyrimidin-4-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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